1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate
Overview
Description
1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate is a complex organic compound that features a benzene ring substituted with two methyl groups, a nitrofuran moiety, and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the nitration of furan followed by amide formation and subsequent esterification of the benzene ring. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Products include oxidized derivatives of the nitrofuran moiety.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The nitrofuran moiety can interact with biological macromolecules, potentially leading to antimicrobial effects. The ester groups may facilitate the compound’s incorporation into larger molecular structures, enhancing its activity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-2-iodobenzene: Similar in structure but lacks the nitrofuran and ester groups.
Dimethyl 2-(5-nitrofuran-2-carbonyl)amino]benzene-1,4-dicarboxylate: Closely related with slight variations in functional groups.
Uniqueness
1,4-Dimethyl 2-(5-nitrofuran-2-amido)benzene-1,4-dicarboxylate is unique due to its combination of a nitrofuran moiety and ester groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
dimethyl 2-[(5-nitrofuran-2-carbonyl)amino]benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O8/c1-23-14(19)8-3-4-9(15(20)24-2)10(7-8)16-13(18)11-5-6-12(25-11)17(21)22/h3-7H,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBSOOMZGHURCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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